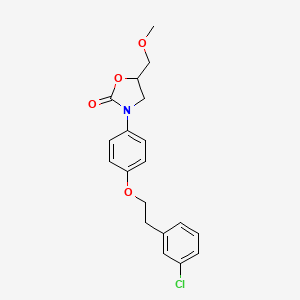
1-(Methylselanyl)non-2-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylselanyl)non-2-ene is an organic compound with the molecular formula C10H20Se. It is characterized by the presence of a selenium atom bonded to a non-2-ene structure.
準備方法
Synthetic Routes and Reaction Conditions: 1-(Methylselanyl)non-2-ene can be synthesized through several methods. One common approach involves the reaction of non-2-ene with methylselenol in the presence of a catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 25°C to 50°C and atmospheric pressure .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using continuous flow reactors. This method ensures consistent product quality and higher yields. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .
化学反応の分析
Types of Reactions: 1-(Methylselanyl)non-2-ene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form selenoxides or selenones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state, forming selenides.
Substitution: The selenium atom can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and ozone (O3). Reactions are typically carried out at room temperature.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used under mild conditions.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products Formed:
Oxidation: Selenoxides and selenones.
Reduction: Selenides.
Substitution: Halogenated or alkylated derivatives.
科学的研究の応用
1-(Methylselanyl)non-2-ene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of organoselenium compounds, which are valuable in organic synthesis and catalysis.
Biology: The compound’s selenium content makes it useful in studying selenium’s biological roles and its incorporation into biomolecules.
Medicine: Research is ongoing into its potential as an antioxidant and its role in preventing oxidative stress-related diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
作用機序
The mechanism of action of 1-(Methylselanyl)non-2-ene involves its interaction with various molecular targets. The selenium atom can participate in redox reactions, influencing cellular oxidative stress levels. It can also form covalent bonds with biological molecules, affecting their function and stability. The compound’s effects are mediated through pathways involving reactive oxygen species (ROS) and antioxidant defense systems .
類似化合物との比較
1-(Methylthio)non-2-ene: Similar structure but contains sulfur instead of selenium.
1-(Methylselanyl)oct-2-ene: Similar structure but with a shorter carbon chain.
1-(Methylselanyl)dec-2-ene: Similar structure but with a longer carbon chain.
Uniqueness: 1-(Methylselanyl)non-2-ene is unique due to the presence of selenium, which imparts distinct chemical and biological properties compared to its sulfur analogs. Selenium’s ability to participate in redox reactions and its role in biological systems make this compound particularly valuable for research and industrial applications .
特性
CAS番号 |
79012-00-3 |
|---|---|
分子式 |
C10H20Se |
分子量 |
219.24 g/mol |
IUPAC名 |
1-methylselanylnon-2-ene |
InChI |
InChI=1S/C10H20Se/c1-3-4-5-6-7-8-9-10-11-2/h8-9H,3-7,10H2,1-2H3 |
InChIキー |
JGZCXWUPSVFAMA-UHFFFAOYSA-N |
正規SMILES |
CCCCCCC=CC[Se]C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


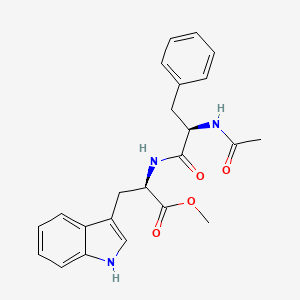
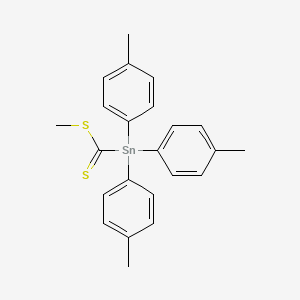
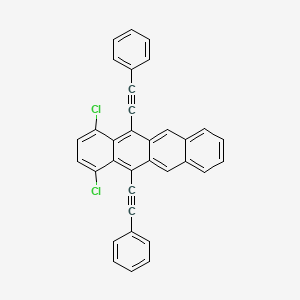


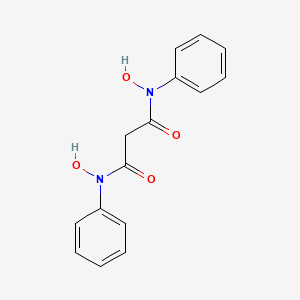
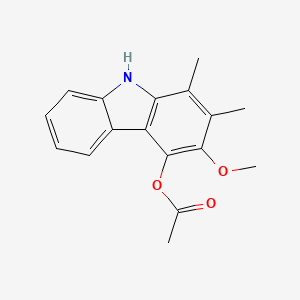

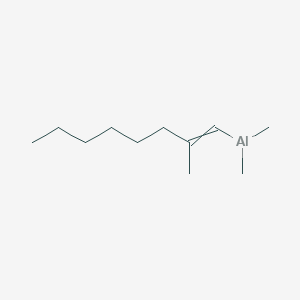
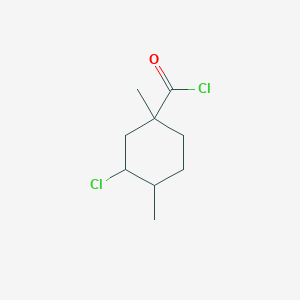
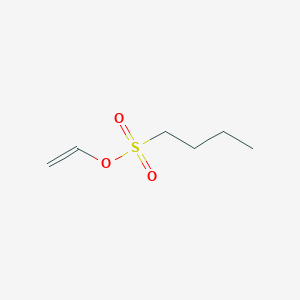
![2,2,2-trifluoro-N-[2-(6-oxocyclohexen-1-yl)phenyl]acetamide](/img/structure/B14439895.png)
